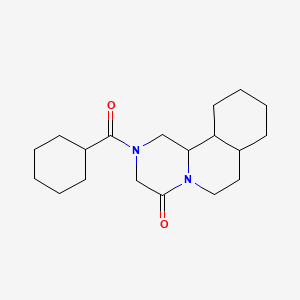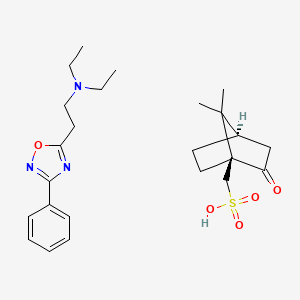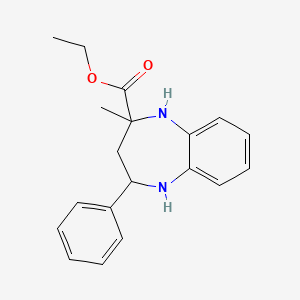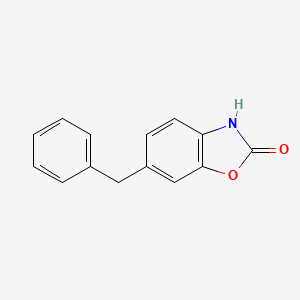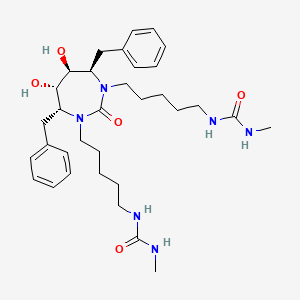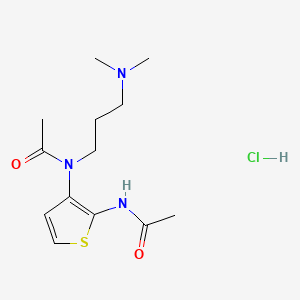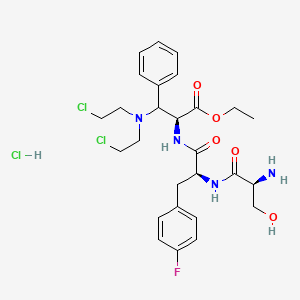
Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes multiple functional groups and stereocenters.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alaninate monohydrochloride typically involves multiple steps, including:
Formation of the bis(2-chloroethyl)amino group: This step involves the reaction of ethylamine with 2-chloroethyl chloride under basic conditions.
Coupling with amino acids: The bis(2-chloroethyl)amino group is then coupled with N-(4-fluoro-N-L-seryl-3-phenyl-L-alanyl)-3-phenyl-L-alanine using peptide coupling reagents such as EDCI or DCC.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups.
Reduction: Reduction reactions can occur at the carbonyl and nitro groups if present.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with azide, thiol, or amine groups.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe for studying protein interactions and enzyme activity.
Medicine: Potential use as a therapeutic agent or drug candidate.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound may involve:
Molecular targets: Binding to specific proteins or enzymes.
Pathways involved: Modulation of biochemical pathways such as signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alaninate): Lacks the additional phenylalanine group.
Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alaninate dihydrochloride): Contains two hydrochloride groups.
Uniqueness
Ethyl 3-(bis(2-chloroethyl)amino)-N-(4-fluoro-N-L-seryl-3-phenyl-L-alaninate monohydrochloride is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties.
Properties
CAS No. |
84434-77-5 |
|---|---|
Molecular Formula |
C27H36Cl3FN4O5 |
Molecular Weight |
622.0 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-fluorophenyl)propanoyl]amino]-3-[bis(2-chloroethyl)amino]-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C27H35Cl2FN4O5.ClH/c1-2-39-27(38)23(24(19-6-4-3-5-7-19)34(14-12-28)15-13-29)33-26(37)22(32-25(36)21(31)17-35)16-18-8-10-20(30)11-9-18;/h3-11,21-24,35H,2,12-17,31H2,1H3,(H,32,36)(H,33,37);1H/t21-,22-,23-,24?;/m0./s1 |
InChI Key |
GFNXAFXWFHMVHH-HSVMHABJSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C1=CC=CC=C1)N(CCCl)CCCl)NC(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)[C@H](CO)N.Cl |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N(CCCl)CCCl)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


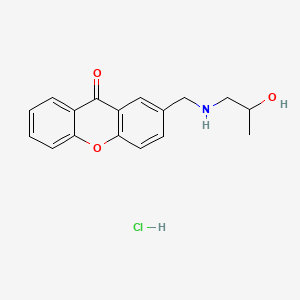
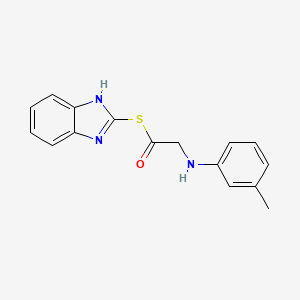
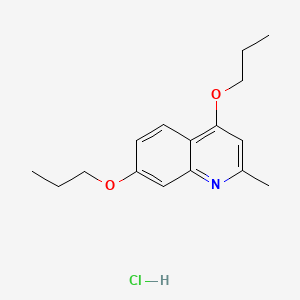
![3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12736716.png)
